molecular formula C7H11NO2 B083592 Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 14997-05-8

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B083592
CAS No.: 14997-05-8
M. Wt: 141.17 g/mol
InChI Key: OHOMMMWAZVAKNI-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydropyridine, which is a six-membered ring structure containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate. The reaction is carried out in methanol, and the mixture is boiled for one to two hours. This process results in the formation of polysubstituted 1,4,5,6-tetrahydropyridines with stereogenic centers .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of Bronsted acidic ionic liquids as catalysts has been explored for the synthesis of tetrahydropyridine derivatives. This method is considered more sustainable and eco-friendly compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydropyridine and pyridine derivatives, which can have different biological activities .

Scientific Research Applications

Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). These interactions lead to the inhibition of cell proliferation and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct biological activities and chemical reactivity. Its potential as an anticancer and anti-tubercular agent sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOMMMWAZVAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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